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Compound of Interest

Compound Name:
3-Bromo-2-

(difluoromethoxy)pyridine

Cat. No.: B567009 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides comprehensive technical information on 3-Bromo-2-
(difluoromethoxy)pyridine, a key intermediate in modern medicinal chemistry. The document

details its physicochemical properties, outlines a detailed experimental protocol for the

synthesis of a structurally related compound, and illustrates its application in palladium-

catalyzed cross-coupling reactions.

Physicochemical Properties
3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative increasingly

utilized as a building block in the synthesis of complex organic molecules, particularly in the

pharmaceutical industry. Its structural features, including the reactive bromine atom and the

difluoromethoxy group, make it a versatile synthon. The difluoromethoxy moiety is of particular

interest as it can enhance metabolic stability and modulate the physicochemical properties of

parent molecules.

Table 1: Physicochemical Data for 3-Bromo-2-(difluoromethoxy)pyridine
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Property Value

Molecular Formula C₆H₄BrF₂NO

Molecular Weight 224.00 g/mol

CAS Number 1214345-30-8

Appearance Typically a colorless to pale yellow liquid or solid

Purity ≥97%

Synthesis Protocol
While a specific, published, step-by-step protocol for 3-Bromo-2-(difluoromethoxy)pyridine is

not readily available in the searched literature, the synthesis of a closely related isomer, 2-

Bromo-6-(difluoromethoxy)pyridine, provides a robust template. The following is a detailed

experimental protocol adapted from analogous syntheses of substituted bromopyridines. This

multi-step process involves bromination, oxidation, and subsequent functional group

manipulations.

Experimental Protocol: Synthesis of a Bromo-(difluoromethoxy)pyridine Derivative

This protocol is based on the synthesis of 2-bromo-6-(difluoromethoxy)pyridine and serves as a

representative example.

Step 1: Bromination of 2-Amino-6-methylpyridine

In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.

While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.

After complete dissolution, cool the mixture in an ice bath to between -15°C and -10°C.

Slowly add 6.7-7.0 mL of Br₂ over a period of 30 minutes.

Continue the reaction for 1.5 hours and then add 12-13 mL of a 0.123 mol/L NaNO₂ solution.

After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.
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Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.

Once the addition is complete, raise the temperature to 20-30°C, allow the layers to

separate, and extract the aqueous phase with dichloromethane.

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by

rotary evaporation to obtain 2-bromo-6-methylpyridine.

Step 2: Oxidation to 6-Bromopyridine-2-carboxylic acid

In a 200 mL four-necked flask, add 3.4-3.5 g of the prepared 2-bromo-6-methylpyridine and

60-65 mL of deionized water.

Heat the mixture to 80°C and add a total of 15-16 g of potassium permanganate in three

portions.

After reacting for 2-3 hours, cool the mixture to 20-30°C, filter, and wash the solid with

deionized water 3-5 times.

Combine the filtrate and washings, adjust the pH to 2-3 using 36% hydrochloric acid, and

collect the precipitated white solid.

Wash the solid with deionized water until the pH is 7.0.

Dry the product in a 60-80°C oven for 6-8 hours to obtain 6-bromopyridine-2-carboxylic acid.

Step 3: Formation of 6-Bromopyridine-2-carboxamide

In a 200 mL four-necked flask fitted with a reflux condenser and an alkali liquid absorption

device, and under a nitrogen atmosphere, add 2.01-2.05 g of 6-bromo-2-pyridinecarboxylic

acid and 8-10 mL of SOCl₂.

Add 3-4 drops of dimethylformamide and allow the reaction to proceed for 1-2 hours.

After the reaction, remove the solvent by vacuum distillation and dry the product under

vacuum for 6-8 hours to obtain 6-bromopyridine-2-carboxamide.
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Step 4: Final Difluoromethoxylation (Illustrative) Note: The introduction of the difluoromethoxy

group is a specialized reaction. A general procedure would involve reacting the corresponding

hydroxypyridine with a difluoromethylating agent under basic conditions. The following is an

illustrative final step.

In a 250 mL three-necked flask, add 100-110 mL of dimethylformamide.

Sequentially add the precursor bromopyridine amide, a suitable difluoromethylating agent,

and a copper catalyst.

Heat the mixture to 125-130°C and stir vigorously for 3-4 hours.

After the reaction, cool the mixture to 20-30°C and add 100-110 mL of deionized water.

Adjust the pH to 3-4 using 15% hydrochloric acid and stir for 10-15 minutes.

Filter the mixture and collect the filter cake.

Dry the filter cake in a 60-80°C oven for 6-8 hours to obtain the final product.

Application in Suzuki-Miyaura Cross-Coupling
Bromo-pyridine derivatives are invaluable substrates in transition-metal catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of

modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom on the

pyridine ring of 3-Bromo-2-(difluoromethoxy)pyridine serves as an excellent leaving group,

allowing for the coupling with a wide range of boronic acids or esters to generate more

complex, functionalized molecules.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling

reaction utilizing a bromo-pyridine substrate.

Combine:
- 3-Bromo-2-(difluoromethoxy)pyridine

- Boronic Acid/Ester
- Palladium Catalyst

- Ligand
- Base

Add Degassed
Solvent (e.g., Dioxane/Water)

1. Heat under Inert
Atmosphere (e.g., 80-110°C)

2. Cool and Quench
(e.g., with water or NH4Cl)

3. Liquid-Liquid
Extraction (e.g., EtOAc/Water)

4. Purify by Column
Chromatography

5. Characterize Final
Coupled Product

6.
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Click to download full resolution via product page

Caption: Suzuki Coupling Experimental Workflow.

This workflow highlights the key stages in the palladium-catalyzed coupling of 3-Bromo-2-
(difluoromethoxy)pyridine with an organoboron reagent, a common strategy in the synthesis

of pharmaceutical intermediates.

To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-2-
(difluoromethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567009#3-bromo-2-difluoromethoxy-pyridine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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